molecular formula C6H6N4 B11922606 2,4-Diaminonicotinonitrile CAS No. 860442-85-9

2,4-Diaminonicotinonitrile

Cat. No.: B11922606
CAS No.: 860442-85-9
M. Wt: 134.14 g/mol
InChI Key: MDLOTQSWMPEUNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diaminonicotinonitrile is an organic compound with the molecular formula C6H6N4 It is a derivative of nicotinonitrile, characterized by the presence of two amino groups at the 2 and 4 positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diaminonicotinonitrile typically involves the reaction of 2,4-dichloronicotinonitrile with ammonia. The reaction is carried out in a solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

2,4-Dichloronicotinonitrile+AmmoniaThis compound+Hydrogen Chloride\text{2,4-Dichloronicotinonitrile} + \text{Ammonia} \rightarrow \text{this compound} + \text{Hydrogen Chloride} 2,4-Dichloronicotinonitrile+Ammonia→this compound+Hydrogen Chloride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-Diaminonicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Diaminonicotinamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,4-Diaminonicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-diaminonicotinonitrile involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminopyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.

    2,4-Diamino-1,3,5-triazine: Contains a triazine ring and is used in different applications.

    2,4-Diaminobutyric acid: An amino acid with similar functional groups but different structural properties.

Uniqueness

2,4-Diaminonicotinonitrile is unique due to its specific arrangement of amino groups on the pyridine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

860442-85-9

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

2,4-diaminopyridine-3-carbonitrile

InChI

InChI=1S/C6H6N4/c7-3-4-5(8)1-2-10-6(4)9/h1-2H,(H4,8,9,10)

InChI Key

MDLOTQSWMPEUNE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1N)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.